molecular formula C12H15ClN4O3 B076613 Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- CAS No. 13909-28-9

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-

Cat. No. B076613
CAS RN: 13909-28-9
M. Wt: 298.72 g/mol
InChI Key: PZDRJSZTIYNYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a synthetic compound used in scientific research. It is a nitrogen-containing compound that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- releases nitric oxide through a process called diazeniumdiolation. This process involves the reaction of the compound with water to form a nitric oxide molecule and a carbamate. The nitric oxide molecule can then interact with biological systems and produce various biochemical and physiological effects.

Biochemical And Physiological Effects

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been shown to have various biochemical and physiological effects. It can induce vasodilation, inhibit platelet aggregation, and modulate the immune system. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its toxicity and potential for off-target effects.

Future Directions

There are several future directions for research on urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-. One direction is to investigate its potential for use in cancer therapy. It has been shown to have anti-tumor properties and could be used in combination with other therapies to enhance their effectiveness. Another direction is to study its effects on the immune system and its potential for use in treating inflammatory diseases. Additionally, researchers could explore its potential for use in cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- can be synthesized through a multistep process. The first step involves the reaction of p-(dimethylamino)benzaldehyde with chloroacetyl chloride to form 3-(chloroacetyl)-p-(dimethylamino)benzaldehyde. The second step involves the reaction of the previous compound with sodium nitrite to form 3-(nitroso)-p-(dimethylamino)benzaldehyde. The final step involves the reaction of the previous compound with urea to form urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been used in scientific research to study the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and inflammation. Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a nitric oxide donor that can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems.

properties

CAS RN

13909-28-9

Product Name

Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-

Molecular Formula

C12H15ClN4O3

Molecular Weight

298.72 g/mol

IUPAC Name

4-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C12H15ClN4O3/c1-16(2)11(18)9-3-5-10(6-4-9)14-12(19)17(15-20)8-7-13/h3-6H,7-8H2,1-2H3,(H,14,19)

InChI Key

PZDRJSZTIYNYJZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O

Other CAS RN

13909-28-9

synonyms

1-(2-Chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]-3-nitrosourea

Origin of Product

United States

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